molecular formula C23H17ClN4O5 B2795889 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1112313-78-6

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

カタログ番号: B2795889
CAS番号: 1112313-78-6
分子量: 464.86
InChIキー: FSMWMTPMPGYQFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClN4O5 and its molecular weight is 464.86. The purity is usually 95%.
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生物活性

The compound 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex heterocyclic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features multiple pharmacophoric elements:

  • Oxadiazole and pyridine rings : Known for their roles in biological activity.
  • Chlorophenyl group : Often associated with enhanced efficacy in drug design.
  • Dihydrobenzo[dioxin moiety : Imparts stability and may influence bioavailability.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Substitution reactions to introduce the chlorophenyl and dihydrobenzo[dioxin] groups.
  • Acetamide formation , which is crucial for enhancing solubility and bioactivity.

These synthetic pathways not only yield the target compound but also allow for modifications that can optimize biological activity.

Anticancer Properties

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human HeLa cells and murine L1210 leukemia cells. Results indicated low micromolar IC50 values (around 1.9–4.4 µM) for several derivatives, suggesting potent anticancer activity .
CompoundCell LineIC50 (µM)
5cHeLa1.9
5cL12104.4

These findings highlight the potential of this compound as a lead structure in anticancer drug development.

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial efficacy:

  • Screening against bacterial strains : The compound demonstrated moderate antibacterial activity with IC50 values ranging from 11–20 µM against various microbial strains .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in cancer cell proliferation.
  • Disruption of Cellular Signaling : By binding to specific receptors or enzymes, the compound can alter signaling pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Action : Similar to other oxadiazole derivatives, it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Study on Anticancer Activity

A study published in Pharmaceutical Research evaluated several oxadiazole derivatives, including our compound of interest. The results indicated that compounds with similar structural features exhibited promising anticancer activities against both solid tumors and hematological malignancies .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related compounds highlighted that modifications to the chlorophenyl group significantly enhanced activity against resistant strains of bacteria . This suggests a structure-activity relationship that could be exploited for developing new antimicrobial agents.

科学的研究の応用

Research indicates that compounds with similar structures exhibit various biological activities:

Anticancer Activity

Numerous studies have reported the anticancer potential of oxadiazole derivatives. The mechanisms include:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against ovarian and renal cancer cells.

Antimicrobial Effects

Compounds containing oxadiazole moieties have been noted for their antibacterial and antifungal properties:

  • In vitro studies : Some derivatives exhibit effective inhibition against pathogenic bacteria and fungi, suggesting potential as antimicrobial agents.

Anti-inflammatory Properties

Certain derivatives have been observed to possess anti-inflammatory effects, which may enhance their therapeutic profiles in treating inflammatory diseases.

Case Studies

A review of relevant studies highlights specific findings related to the biological activities of this class of compounds:

StudyCompoundActivityIC50 Value
Study ASimilar Oxadiazole DerivativeAntitumor2.76 µM (OVXF 899)
Study B1,3,4-Oxadiazole DerivativeCytotoxicity against multiple cancer cell lines9.27 µM (PXF 1752)
Study CVarious Oxadiazole DerivativesAntimicrobialVaries by structure

Mechanistic Insights

The biological activities of oxadiazoles are often linked to their interactions with biological targets:

  • Enzyme Inhibition : These compounds can inhibit enzymes crucial for DNA replication and repair in cancer cells.
  • Receptor Modulation : Certain derivatives act as modulators for receptors involved in cellular signaling pathways, such as histone deacetylases (HDACs), which play a role in tumorigenesis by altering gene expression.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, starting with oxadiazole ring formation followed by coupling reactions. Key steps include:

  • Oxadiazole formation : Requires cyclization of nitrile precursors with hydroxylamine under controlled pH (NaOH/KOH) and solvents like DMF .
  • Pyridine-acetamide coupling : Achieved via nucleophilic substitution or amidation, often using bases (e.g., K₂CO₃) and polar aprotic solvents at 60–80°C .
  • Purification : Column chromatography or recrystallization in ethanol/DMF mixtures is critical to isolate the target compound (>95% purity) . Optimization Tips: Monitor reaction progress via TLC/HPLC, adjust stoichiometry of chlorophenyl precursors, and control temperature to minimize side products .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • ¹H/¹³C NMR : Essential for verifying aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl groups (δ 165–175 ppm for oxadiazole and acetamide) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR : Identifies C=O stretches (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) in the acetamide group .

Q. How can researchers ensure reproducibility in biological activity assays?

  • Standardize solvent systems : Use DMSO for solubility and PBS for buffer dilution to avoid aggregation .
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors if targeting enzymatic activity) .
  • Dose-response curves : Perform triplicate runs with ≥6 concentrations to calculate IC₅₀ values accurately .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies often arise from:

  • Metabolic instability : Check for rapid hepatic clearance using microsomal assays (e.g., human liver microsomes) .
  • Poor bioavailability : Conduct logP measurements (optimal range: 2–3) and evaluate membrane permeability via Caco-2 cell models .
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

Focus on modular substitutions:

  • Oxadiazole ring : Replace 4-chlorophenyl with fluorophenyl to enhance π-stacking with hydrophobic enzyme pockets .
  • Dihydrobenzodioxin group : Introduce electron-withdrawing groups (e.g., -NO₂) to improve hydrogen bonding with catalytic residues .
  • Pyridinone moiety : Methyl substitutions at C4/C6 reduce steric hindrance in binding pockets .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., COX-2 or EGFR) to simulate ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of binding poses in solvated systems .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Perform accelerated degradation studies (pH 1–10, 37°C) with LC-MS monitoring. Oxadiazole rings are stable in acidic conditions but hydrolyze at pH >9 .
  • Photodegradation : Exposure to UV light (λ = 254 nm) may cleave the dihydrobenzodioxin group; use amber vials for storage .
  • Thermal stability : DSC/TGA analysis shows decomposition >200°C, suitable for room-temperature handling .

Q. What experimental designs validate mechanistic hypotheses for its biological activity?

  • Enzyme inhibition assays : Use fluorescence-based substrates (e.g., ATPase assays for kinase targets) .
  • Gene knockout models : CRISPR-Cas9 silencing of putative targets (e.g., NF-κB) in cell lines to confirm pathway involvement .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified proteins .

Q. Methodological Considerations

Q. How to address low yields in final coupling steps?

  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C .
  • Protecting groups : Temporarily block reactive sites (e.g., acetylation of pyridinone NH) .

Q. What orthogonal assays confirm target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Detect thermal stabilization of target proteins upon compound binding .
  • Fluorescence Polarization : Track displacement of labeled probes in live cells .
  • Western Blotting : Monitor downstream phosphorylation or protein expression changes .

特性

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O5/c24-16-4-1-14(2-5-16)22-26-23(33-27-22)15-3-8-21(30)28(12-15)13-20(29)25-17-6-7-18-19(11-17)32-10-9-31-18/h1-8,11-12H,9-10,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMWMTPMPGYQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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